molecular formula C9H11ClN2 B14866902 3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline

3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline

Cat. No.: B14866902
M. Wt: 182.65 g/mol
InChI Key: REDBZFSNMLNOPD-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic organic compound with the molecular formula C9H11ClN2 It is a derivative of cinnoline, characterized by the presence of a chlorine atom at the 3rd position and a methyl group at the 5th position on the tetrahydrocinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The chlorine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydrocinnoline analogs.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5,6,7,8-tetrahydrocinnoline: Lacks the methyl group at the 5th position.

    5-Methyl-5,6,7,8-tetrahydrocinnoline: Lacks the chlorine atom at the 3rd position.

    3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline: Has the methyl group at the 6th position instead of the 5th.

Uniqueness

3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline is unique due to the specific positioning of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

3-chloro-5-methyl-5,6,7,8-tetrahydrocinnoline

InChI

InChI=1S/C9H11ClN2/c1-6-3-2-4-8-7(6)5-9(10)12-11-8/h5-6H,2-4H2,1H3

InChI Key

REDBZFSNMLNOPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NN=C(C=C12)Cl

Origin of Product

United States

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